
Copper--ruthenium (1/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper–ruthenium (1/3) is a mixed-metal compound that combines the properties of copper and ruthenium. This compound is of significant interest due to its unique catalytic properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The combination of copper and ruthenium in a specific ratio allows for enhanced performance in catalytic reactions, making it a valuable material for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Copper–ruthenium (1/3) can be synthesized through various methods, including mechanochemical synthesis and solution-based techniques. One common method involves the mechanochemical synthesis of metal-organic frameworks (MOFs) that incorporate both copper and ruthenium. For example, the mixed-metal copper–ruthenium MOF HKUST-1 can be synthesized using a mechanochemical method, which involves grinding copper and ruthenium precursors with benzene-1,3,5-tricarboxylate (BTC) in the presence of a small amount of solvent . This method allows for the rapid and scalable production of the compound.
Industrial Production Methods
In industrial settings, the production of copper–ruthenium (1/3) may involve more scalable techniques such as chemical vapor deposition (CVD) or electrodeposition. These methods allow for the controlled deposition of copper and ruthenium onto substrates, enabling the production of thin films or coatings with precise compositions and properties.
化学反应分析
Types of Reactions
Copper–ruthenium (1/3) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the unique electronic properties of the copper and ruthenium atoms within the compound.
Common Reagents and Conditions
Oxidation Reactions: Copper–ruthenium (1/3) can participate in oxidation reactions, often using oxidizing agents such as hydrogen peroxide or oxygen. These reactions typically occur under mild conditions and can lead to the formation of oxides or other oxidized products.
Reduction Reactions: The compound can also undergo reduction reactions, where reducing agents such as hydrogen gas or sodium borohydride are used to convert the metal centers to lower oxidation states.
Substitution Reactions: In substitution reactions, ligands or other groups attached to the copper or ruthenium atoms can be replaced by other species. These reactions often require specific conditions, such as the presence of a catalyst or elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce copper oxide or ruthenium oxide, while reduction reactions can yield metallic copper or ruthenium.
科学研究应用
Copper–ruthenium (1/3) has a wide range of applications in scientific research:
Chemistry: In chemistry, the compound is used as a catalyst for various reactions, including hydrogen evolution and oxygen evolution reactions.
Biology: In biological research, copper–ruthenium (1/3) can be used in studies involving metalloproteins or as a probe for investigating metal ion interactions in biological systems.
Medicine: The compound has potential applications in medicine, particularly in the development of new therapeutic agents or diagnostic tools. Its ability to catalyze specific reactions can be harnessed for drug development or imaging techniques.
Industry: In industrial applications, copper–ruthenium (1/3) is used in the production of advanced materials, such as coatings or thin films, that require precise control over their composition and properties.
作用机制
The mechanism by which copper–ruthenium (1/3) exerts its effects is primarily related to its catalytic properties. The compound can facilitate various chemical reactions by providing active sites for reactants to interact. The copper and ruthenium atoms within the compound can undergo changes in their oxidation states, allowing them to participate in redox reactions and other catalytic processes. The specific molecular targets and pathways involved depend on the type of reaction and the conditions under which it occurs.
相似化合物的比较
Copper–ruthenium (1/3) can be compared with other similar compounds, such as:
Copper–ruthenium (1/1): This compound has a different ratio of copper to ruthenium, which can affect its catalytic properties and applications.
Copper–ruthenium (2/1): Another variant with a different metal ratio, offering distinct catalytic behaviors.
Copper–platinum: A mixed-metal compound that combines copper with platinum, often used in similar catalytic applications but with different performance characteristics.
Ruthenium–platinum: This compound combines ruthenium with platinum and is known for its high catalytic activity, particularly in hydrogen evolution reactions.
The uniqueness of copper–ruthenium (1/3) lies in its specific ratio of copper to ruthenium, which provides a balance of catalytic properties that can be tailored for specific applications. Its lower ruthenium content compared to other ruthenium-based catalysts makes it a cost-effective alternative while maintaining high catalytic performance .
属性
CAS 编号 |
157650-34-5 |
|---|---|
分子式 |
CuRu3 |
分子量 |
366.8 g/mol |
IUPAC 名称 |
copper;ruthenium |
InChI |
InChI=1S/Cu.3Ru |
InChI 键 |
OUFLLVQXSGGKOV-UHFFFAOYSA-N |
规范 SMILES |
[Cu].[Ru].[Ru].[Ru] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine](/img/structure/B14269471.png)
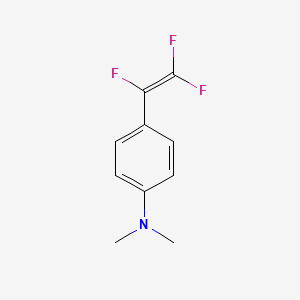
![(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14269473.png)
![1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethyl]pyrrolidin-2-one](/img/structure/B14269478.png)
![4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-ol](/img/structure/B14269479.png)
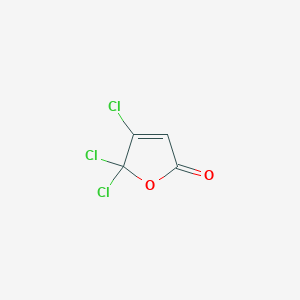
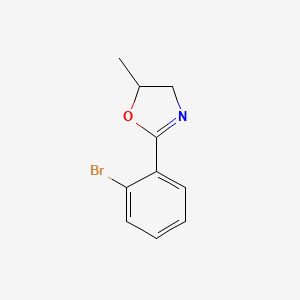
![1-[4-Hydroxy-3-(2-methylprop-2-en-1-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14269488.png)
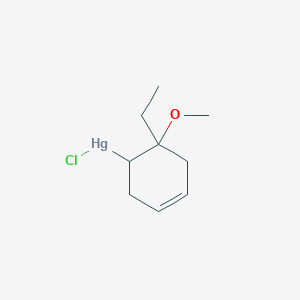
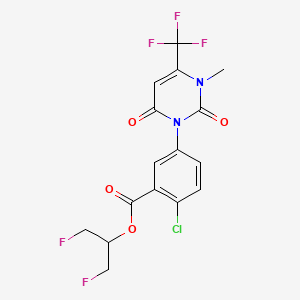
![(4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14269501.png)
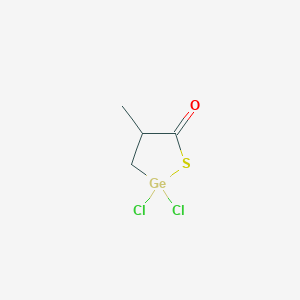
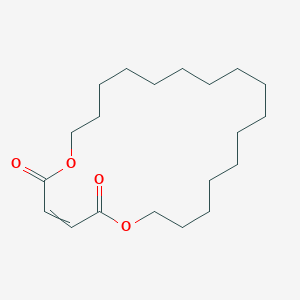
![4-(Dichloromethyl)spiro[2.5]octane](/img/structure/B14269534.png)
